molecular formula C12H13NO3 B14316006 N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide CAS No. 111339-34-5

N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide

Cat. No.: B14316006
CAS No.: 111339-34-5
M. Wt: 219.24 g/mol
InChI Key: LFWZYIQZPSUOHL-UHFFFAOYSA-N
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Description

N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide is a chemical compound with a unique structure that includes a hydroxybutynyl group attached to a phenylacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxybut-2-yn-1-ol with 2-iodophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with biological macromolecules, while the phenylacetamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxybutynyl group and a phenylacetamide core allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

111339-34-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-[2-(4-hydroxybut-2-ynoxy)phenyl]acetamide

InChI

InChI=1S/C12H13NO3/c1-10(15)13-11-6-2-3-7-12(11)16-9-5-4-8-14/h2-3,6-7,14H,8-9H2,1H3,(H,13,15)

InChI Key

LFWZYIQZPSUOHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC#CCO

Origin of Product

United States

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